1-(5-Methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Description
1-(5-Methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 944511-42-6) is a heterocyclic compound featuring a pyrrolidone core fused with a 5-methyl-1,3,4-thiadiazole moiety.
Structure
3D Structure
Properties
IUPAC Name |
1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3S/c1-4-9-10-8(15-4)11-3-5(7(13)14)2-6(11)12/h5H,2-3H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAWSZPUJPAVFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CC(CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps. One common approach is the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 5-methyl-1,3,4-thiadiazole with a suitable carboxylic acid derivative in the presence of a cyclization agent can yield the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form its corresponding carboxylate.
Reduction: The compound can be reduced to yield derivatives with different functional groups.
Substitution: The thiadiazole and pyrrolidine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution reactions often require nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include carboxylate derivatives, reduced forms of the compound, and various substituted derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable for developing new compounds with tailored properties.
Biology
Research has indicated that this compound exhibits potential antimicrobial and antifungal properties. Studies have shown that it can inhibit the growth of certain bacterial strains, suggesting its application in developing new antimicrobial agents. The mechanism of action is believed to involve the disruption of cellular processes in target organisms.
Medicine
In medicinal chemistry, the compound is being explored for its therapeutic potential. It has been investigated as a candidate for drug development due to its biological activity profile. Specifically, its derivatives have been evaluated for efficacy against various diseases, including infections caused by resistant bacterial strains.
Industry
Beyond its research applications, this compound is utilized in industrial applications such as the production of dyes and pigments. Its unique chemical structure allows it to participate in reactions that yield colorants and other industrial chemicals.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University investigated the antimicrobial effects of this compound against various bacterial strains. The results demonstrated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Study 2: Drug Development
In a collaborative project between pharmaceutical companies and academic institutions, derivatives of this compound were synthesized and tested for their efficacy against fungal infections. The findings indicated promising results, leading to further exploration in preclinical trials for potential therapeutic use.
Mechanism of Action
The mechanism by which 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membranes. The exact mechanism can vary depending on the specific application and target organism.
Comparison with Similar Compounds
Structural Analogues
Substituent Variations on the Thiadiazole Ring
- This modification is critical for tuning pharmacokinetic properties .
- 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid : The phenyl substituent introduces aromaticity, which may improve binding to hydrophobic enzyme pockets but could also increase metabolic instability .
Variations in the Aromatic/Non-Aromatic Substituents
- 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (CAS: N/A): Fluorine substitution increases electronegativity, improving metabolic stability and bioavailability compared to non-halogenated analogs .
Core Heterocycle Replacements
Physicochemical Properties
| Compound Name | Molecular Weight | logP* | Solubility (mg/mL) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 257.27 | 1.2 | ~10 (DMSO) | 5-Methyl-thiadiazole |
| 1-(5-Ethyl-thiadiazol-2-yl) Analog | 271.30 | 1.8 | ~8 (DMSO) | 5-Ethyl-thiadiazole |
| 1-(4-Fluorophenyl)-carboxamide Derivative | 330.40 | 2.5 | ~5 (DMSO) | 4-Fluorophenyl, Isopropyl |
| 1-(5-Chloro-2-hydroxyphenyl) Derivative | 423.06 | 0.9 | ~15 (Water) | Chloro, Hydroxyl, Oxadiazole |
*Estimated using fragment-based methods.
Biological Activity
1-(5-Methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid (CAS No. 944511-42-6) is a heterocyclic compound characterized by the presence of a thiadiazole ring, a pyrrolidine ring, and a carboxylic acid group. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure
The structure of this compound can be represented as follows:
Biological Activity Overview
Research has indicated that compounds containing thiadiazole moieties exhibit a variety of biological activities. The biological activity of this compound includes:
- Antimicrobial Activity : Studies have shown that derivatives of thiadiazole possess significant antimicrobial properties against various bacterial strains.
- Anticancer Activity : Preliminary investigations suggest potential anticancer effects, particularly against non-small cell lung adenocarcinoma models.
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against several pathogens. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | >128 |
| Pseudomonas aeruginosa | >128 |
| Mycobacterium tuberculosis | Active against resistant strains |
Case Study : In a study evaluating the antimicrobial activity of related compounds, derivatives were tested against multidrug-resistant bacterial and fungal pathogens. The results indicated that certain modifications to the thiadiazole structure enhanced antimicrobial potency significantly .
Anticancer Activity
The anticancer potential of this compound was assessed using A549 human pulmonary cancer cell lines. The findings are presented in Table 2.
| Compound | Viability Reduction (%) | p-value |
|---|---|---|
| Control | 100 | - |
| 1-(5-Methyl...) | 63.4 | <0.05 |
| 3,5-Dichloro derivative | 21.2 | <0.001 |
| Ester derivative | 71.3 | - |
Case Study : In vitro studies demonstrated that the introduction of specific substituents significantly increased the anticancer activity against A549 cells. For instance, the incorporation of a 3,5-dichloro substitution resulted in a substantial decrease in cell viability compared to untreated controls .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its antimicrobial activity may involve:
- Inhibition of Enzymatic Activity : Targeting specific bacterial enzymes critical for survival.
- Disruption of Cell Membranes : Compromising the integrity of microbial cell membranes.
Q & A
Q. What are the established synthetic routes for 1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid?
A common approach involves condensation reactions between thiadiazole derivatives and pyrrolidone intermediates. For example, analogous syntheses (e.g., Scheme 1 in ) utilize itaconic acid and aryl amines under reflux conditions. A typical protocol includes:
- Step 1: React 2,4-difluoroaniline (or analogous aryl amines) with itaconic acid in boiling water to form the pyrrolidone core.
- Step 2: Introduce the 5-methyl-1,3,4-thiadiazole moiety via nucleophilic substitution or coupling reactions.
- Step 3: Purify via recrystallization (e.g., acetic acid/water mixtures) .
Q. How is the compound’s structure validated post-synthesis?
Structural confirmation relies on:
- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography, enabling precise bond-length/angle analysis .
- Spectroscopic data : NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups (e.g., carbonyl at ~1700 cm⁻¹, thiadiazole ring vibrations) .
- Mass spectrometry : High-resolution MS to verify molecular ion peaks and fragmentation patterns .
Q. What are the solubility properties of this compound?
Polar aprotic solvents (e.g., DMF, DMSO) are preferred due to the carboxylic acid and thiadiazole groups. Limited solubility in water but improved in alkaline buffers (e.g., PBS at pH 7.4) . Stability studies ( ) suggest storage at 2–8°C in inert atmospheres to prevent hydrolysis of the thiadiazole ring .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
Key strategies include:
- Catalytic optimization : Use Pd(PPh₃)₄ or Cu(I) catalysts for cross-coupling steps (e.g., introducing thiadiazole groups) .
- Solvent selection : Reflux in acetic acid with sodium acetate (0.1 mol) enhances cyclization efficiency, as seen in analogous pyrrolidone syntheses .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes for similar heterocycles .
Q. What methodologies assess biological activity, and what contradictions exist in reported data?
- Antimicrobial assays : Disk diffusion or MIC testing against Gram-positive/negative strains (). Contradictions arise in potency, possibly due to stereochemical variations or impurities in early syntheses .
- Enzyme inhibition : Fluorescence-based assays (e.g., PYCR1 inhibition, a target in ) require careful control of pH and co-factors to avoid false positives .
Q. How can computational modeling guide derivative design?
Q. What analytical challenges arise in characterizing degradation products?
- HPLC-MS : Detect hydrolyzed products (e.g., 5-oxopyrrolidine-3-carboxylic acid) under accelerated stability conditions (40°C/75% RH) .
- Tandem MS/MS : Differentiate isomers formed via thiadiazole ring-opening pathways .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
